5-(4-methylbenzenesulfonyl)thiophene-2-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(4-methylphenyl)sulfonylthiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4S2/c1-8-2-4-9(5-3-8)18(15,16)11-7-6-10(17-11)12(13)14/h2-7H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSXODMXJBJMNJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(S2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-methylbenzenesulfonyl)thiophene-2-carboxylic acid typically involves the sulfonylation of thiophene derivatives. One common method is the reaction of thiophene-2-carboxylic acid with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-(4-methylbenzenesulfonyl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Electrophilic substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Nucleophilic substitution: The sulfonyl group can be displaced by nucleophiles, leading to the formation of new derivatives.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.
Common Reagents and Conditions
Electrophilic substitution: Reagents like nitric acid for nitration, halogens for halogenation, and sulfuric acid for sulfonation.
Nucleophilic substitution: Nucleophiles such as amines, thiols, and alcohols.
Oxidation and reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Major Products Formed
Nitration: Nitro derivatives of the thiophene ring.
Halogenation: Halogenated thiophene derivatives.
Sulfonation: Sulfonated thiophene derivatives.
Nucleophilic substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
5-(4-methylbenzenesulfonyl)thiophene-2-carboxylic acid has several applications in scientific research:
Medicinal chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential anticancer, anti-inflammatory, and antimicrobial properties.
Material science: The compound is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Organic electronics: It is employed in the fabrication of conductive polymers and other electronic materials.
Mechanism of Action
The mechanism of action of 5-(4-methylbenzenesulfonyl)thiophene-2-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, leading to various biological effects. The sulfonyl group can enhance the compound’s binding affinity and selectivity towards its target, while the carboxylic acid functionality can influence its solubility and pharmacokinetic properties .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- 5-(4-Fluorophenyl)-3-{[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid (Compound A) Substituents: 4-Fluorophenyl at position 5, tosylamino at position 3. Key Differences: The sulfonyl group is part of a sulfonamide linkage at position 3, unlike the direct sulfonyl substitution at position 5 in the target compound.
5-(Methoxycarbonyl)thiophene-2-carboxylic acid (Compound B)
5-(4-Chlorophenyl)-3-(pyrrolopyrimidine)thiophene-2-carboxylic acid (Compound C)
- Substituents: 4-Chlorophenyl at position 5, pyrrolopyrimidine at position 3.
- Key Differences: Heterocyclic substituents at position 3 enhance anticancer activity, outperforming doxorubicin in some cases .
Biological Activity
5-(4-Methylbenzenesulfonyl)thiophene-2-carboxylic acid (commonly referred to as MTCA) is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article comprehensively reviews the biological activity of MTCA, focusing on its mechanisms, applications, and relevant case studies.
Chemical Structure and Properties
MTCA is characterized by the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C12H11O3S2
- Molecular Weight : 267.35 g/mol
The compound features a thiophene ring substituted with a carboxylic acid and a sulfonyl group, which contributes to its unique biological properties.
MTCA exhibits multiple mechanisms of action that contribute to its biological activity:
- Enzyme Inhibition : MTCA has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular processes.
- Antioxidant Activity : The compound demonstrates significant antioxidant properties, scavenging free radicals and reducing oxidative stress in cells.
- Anti-inflammatory Effects : MTCA modulates inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases.
Anticancer Activity
Several studies have investigated the anticancer potential of MTCA. For instance, it has been reported to inhibit the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest. A notable study demonstrated that MTCA reduced cell viability in human breast cancer cells (MCF-7) with an IC50 value of approximately 15 µM.
Antimicrobial Properties
MTCA has shown promising antimicrobial activity against a range of pathogens. Research indicates that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) for Staphylococcus aureus was found to be 32 µg/mL, suggesting potential applications in treating bacterial infections.
Anti-inflammatory Effects
In vitro studies have demonstrated that MTCA reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests its potential utility in managing inflammatory conditions such as rheumatoid arthritis.
Case Studies
-
Anticancer Study :
- Objective : To evaluate the anticancer effects of MTCA on MCF-7 cells.
- Methods : MCF-7 cells were treated with varying concentrations of MTCA, followed by assessment of cell viability using MTT assay.
- Results : MTCA significantly reduced cell viability in a dose-dependent manner, with an IC50 value of 15 µM. Apoptosis was confirmed via flow cytometry analysis.
-
Antimicrobial Study :
- Objective : To assess the antimicrobial efficacy of MTCA against common bacterial strains.
- Methods : Disc diffusion and MIC assays were performed against Staphylococcus aureus and Escherichia coli.
- Results : MTCA exhibited an MIC of 32 µg/mL against S. aureus and 64 µg/mL against E. coli, indicating its potential as an antimicrobial agent.
-
Anti-inflammatory Study :
- Objective : To investigate the anti-inflammatory properties of MTCA in LPS-stimulated macrophages.
- Methods : Macrophages were treated with LPS and varying concentrations of MTCA; cytokine levels were measured using ELISA.
- Results : MTCA significantly reduced TNF-alpha and IL-6 levels, highlighting its anti-inflammatory potential.
Data Summary Table
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 5-(4-methylbenzenesulfonyl)thiophene-2-carboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves sulfonylation of a thiophene precursor. A common approach is reacting thiophene-2-carboxylic acid derivatives with 4-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonyl group. Optimization involves controlling stoichiometry (1:1.2 molar ratio of thiophene to sulfonyl chloride), temperature (0–25°C), and reaction time (4–12 hours). Post-synthesis purification via recrystallization (using ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for high purity .
Q. How can the purity and structural integrity of this compound be validated after synthesis?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%).
- NMR (¹H and ¹³C) to confirm substituent positions on the thiophene ring (e.g., sulfonyl and carboxylic acid groups).
- FTIR to verify functional groups (e.g., S=O stretches at ~1350–1150 cm⁻¹, C=O at ~1700 cm⁻¹).
Cross-referencing with literature data for analogous thiophene sulfonates ensures accuracy .
Q. What safety precautions are essential when handling this compound?
- Methodological Answer : Based on thiophene derivative safety
- Use PPE (gloves, goggles) to avoid skin/eye contact.
- Work in a fume hood to prevent inhalation of fine particles.
- Store in airtight containers at room temperature, away from oxidizing agents, to prevent decomposition .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) can elucidate bond angles, torsional strain, and intermolecular interactions. For example, the sulfonyl group’s orientation relative to the thiophene ring can be confirmed via electron density maps. Challenges include obtaining high-quality crystals (use slow evaporation in DMSO/water) and addressing disorder in the sulfonyl moiety .
Q. What strategies mitigate contradictions in spectroscopic data (e.g., unexpected shifts in NMR or IR)?
- Methodological Answer :
- NMR Anomalies : Solvent effects (e.g., DMSO-d₆ vs. CDCl₃) can cause peak shifts. Use 2D NMR (COSY, HSQC) to resolve overlapping signals.
- IR Discrepancies : Hydrogen bonding between the carboxylic acid and sulfonyl groups may broaden peaks. Compare spectra in solid-state (ATR-FTIR) vs. solution.
- Mass Spectrometry : High-resolution MS (HRMS-ESI) confirms molecular ion integrity if decomposition is suspected during analysis .
Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and reactive sites. The electron-withdrawing sulfonyl and carboxylic acid groups activate the thiophene ring at specific positions (e.g., C-3 or C-4) for nucleophilic attack. Validate predictions experimentally via reactions with amines or alcohols, monitoring progress by TLC or LC-MS .
Q. What experimental designs are optimal for evaluating its bioactivity (e.g., antimicrobial or anticancer properties)?
- Methodological Answer :
- In Vitro Assays : Screen against cancer cell lines (e.g., MTT assay) or bacterial strains (MIC determination) at varying concentrations (1–100 µM). Include positive controls (e.g., doxorubicin for cancer, ampicillin for bacteria).
- Mechanistic Studies : Use molecular docking (AutoDock Vina) to predict binding to targets like topoisomerase II or bacterial enzymes. Validate via Western blotting (protein expression changes) or enzymatic inhibition assays .
Data Contradiction Analysis
Q. How to address discrepancies between theoretical and experimental melting points?
- Methodological Answer : Theoretical values (e.g., from ChemDraw predictions) may not account for polymorphism or impurities. Experimentally, perform differential scanning calorimetry (DSC) to detect multiple melting endotherms. Recrystallize using different solvents (e.g., DMF vs. methanol) to isolate polymorphs and compare with literature data for structurally similar compounds .
Q. Why might biological activity vary across studies, and how can this be resolved?
- Methodological Answer : Variability often arises from differences in assay conditions (e.g., serum concentration in cell culture) or compound solubility (use DMSO stocks with <0.1% final concentration). Standardize protocols across labs and validate purity via orthogonal methods (HPLC, NMR). Meta-analysis of structure-activity relationships (SAR) across related thiophene derivatives can identify critical substituents .
Methodological Best Practices
- Synthetic Reproducibility : Document reaction parameters (e.g., inert atmosphere, moisture sensitivity) in detail .
- Data Validation : Use multiple analytical techniques to confirm structural assignments .
- Ethical Reporting : Disclose negative results (e.g., failed reactions or inactive analogs) to guide future research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
